

environmental fate and degradation of hexaconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Hexazole
Cat. No.:	B10858865

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Degradation of Hexaconazole

Introduction

Hexaconazole, a broad-spectrum systemic fungicide, belongs to the triazole class of chemicals. [1][2] Its chemical structure is (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol.[3] It is widely employed in agriculture to control a variety of fungi, particularly Ascomycetes and Basidiomycetes, on crops such as fruits, vegetables, and cereals.[1][2][4] Due to its widespread application, understanding the environmental fate, persistence, mobility, and degradation pathways of hexaconazole is critical for assessing its potential ecological impact and ensuring environmental safety. This guide provides a comprehensive technical overview of these aspects, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. Hexaconazole is characterized by moderate aqueous solubility and a tendency for environmental persistence.[1]

Table 1: Physicochemical Properties of Hexaconazole

Property	Value	Reference
Chemical Formula	<chem>C14H17Cl2N3O</chem>	[1]
Molecular Weight	314.2 g/mol	-
Water Solubility	Moderate	[1]
Vapor Pressure	Low	[1]
Aqueous Hydrolysis DT ₅₀ (pH 7, 20°C)	Stable	[1]

Environmental Fate and Persistence

The fate of hexaconazole in the environment is determined by a combination of transport and transformation processes, including persistence in soil and water, mobility, and leaching potential.

Persistence in Soil

Hexaconazole is considered to be moderately persistent in the soil environment.[\[5\]](#)[\[6\]](#) Its dissipation follows first-order kinetics.[\[5\]](#)[\[7\]](#) The half-life (DT₅₀) can vary significantly depending on soil type, application rate, climatic conditions, and microbial activity.[\[5\]](#)[\[6\]](#) Biodegradation is recognized as the primary pathway for its degradation in soil.[\[8\]](#)

Table 2: Half-life (DT₅₀) of Hexaconazole in Soil

Soil Type / Condition	Application Rate	Half-life (DT ₅₀) in Days	Reference
Oil Palm Plantation Soil	Recommended (4.5 g a.i./palm)	69.3	[5][6]
Oil Palm Plantation Soil	Double Recommended (9.0 g a.i./palm)	86.6	[5][6]
Agricultural Soil (General)	Not Specified	18.7 - 67.3	[8]
Tomato Field Soil	Not Specified	18.1	[7]
Paddy Soil (Black)	0.6 - 6 mg/kg	122 - 135	[9][10]
Paddy Soil (Red)	0.6 - 6 mg/kg	270 - 845	[9][10]

Fate in Aquatic Systems

In aquatic environments, hexaconazole is stable to hydrolysis.[\[1\]](#) Its persistence is primarily influenced by its interaction with sediment and photodegradation.

Table 3: Half-life (DT₅₀) of Hexaconazole in Aquatic Systems

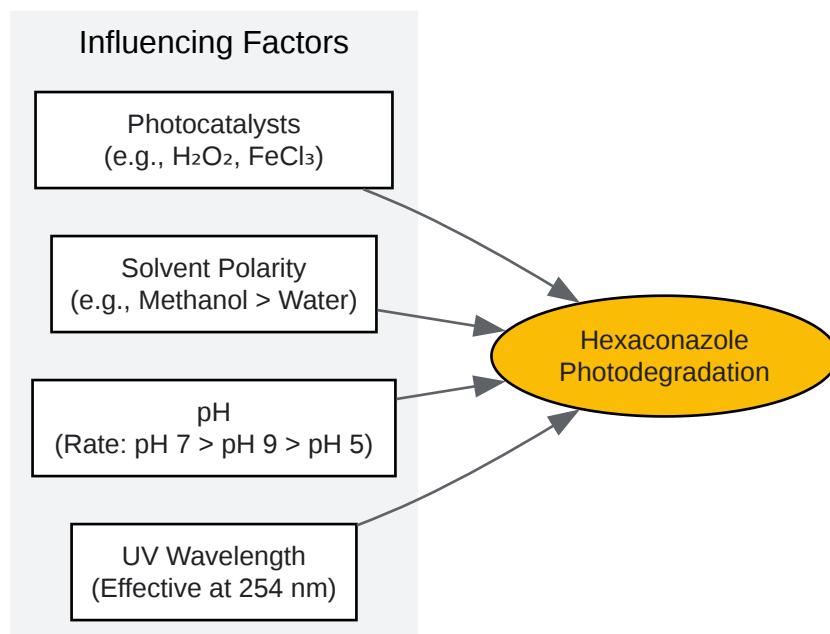
System	Parameter	Value (Days)	Reference
Water-Sediment	DT ₅₀	112	[1]
Aqueous Solution (Hydrolysis)	DT ₅₀	Stable	[1]

Mobility in Soil

The mobility of hexaconazole in soil is largely controlled by adsorption-desorption processes, which are well-described by the Freundlich adsorption isotherm.[\[11\]](#) Adsorption is positively correlated with the soil's organic matter and clay content.[\[11\]](#) Soil pH is also a critical factor, with adsorption being significantly higher in acidic conditions (e.g., pH 3).[\[11\]\[12\]](#) This strong adsorption contributes to its generally low mobility.

Table 4: Soil Adsorption Coefficients (Kd and Koc) of Hexaconazole

Soil Type	Kd (mL/g)	Koc (mL/g)	Reference
Clay Loam	2.54	44.25	[11]
Sandy Loam	2.27	27.27	[11]
Various Korean Soils	Not Specified	1,400 - 1,552	


Consistent with its strong adsorption to soil particles, hexaconazole is generally considered to be an "improbable leacher" with low mobility. Studies show that the majority of applied hexaconazole, typically 53-99%, remains in the top 0-10 cm of the soil profile.[3][12] However, under certain conditions, such as in sandy loam soils with cracks, downward movement can be facilitated by preferential flow, particularly after heavy rainfall.[3][5][6] This leads to conflicting Groundwater Ubiquity Score (GUS) index reports, ranging from 1.25 (low risk) to 4.61 (high risk), highlighting the critical influence of local soil and environmental conditions.[3]

Degradation and Metabolism

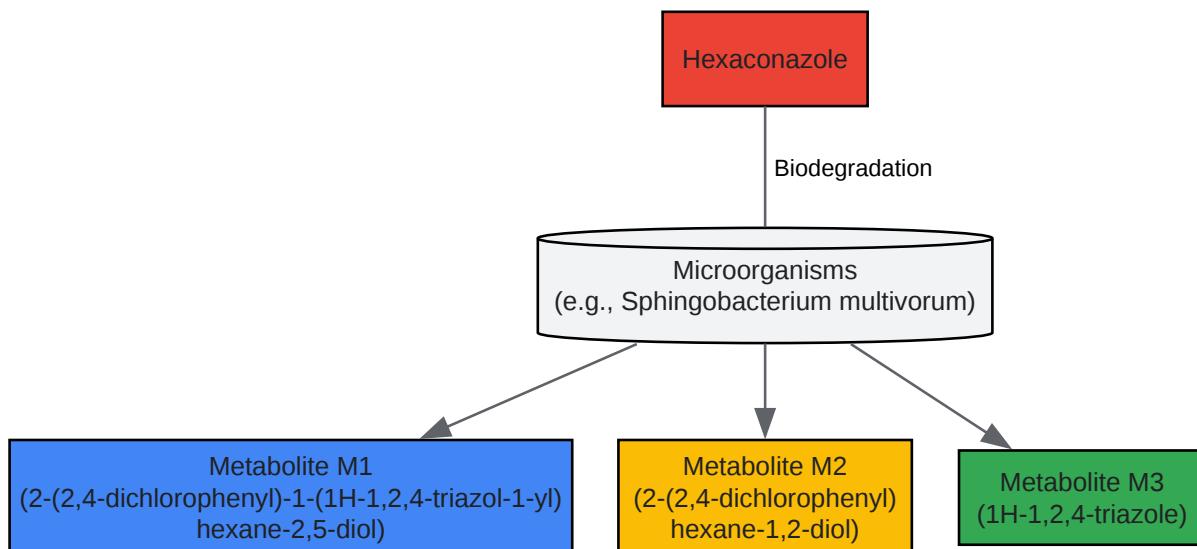
Hexaconazole is degraded through both abiotic and biotic processes.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, can contribute to the breakdown of hexaconazole, particularly in aqueous solutions and on surfaces. The process is highly dependent on the wavelength of light, with rapid decomposition observed under 254 nm UV light, but not at 365 nm.[13] The degradation rate is influenced by several factors, including the polarity of the solvent, pH, and the presence of photocatalysts.[13][14] In water, the primary mechanism is believed to be photolysis mediated by hydroxyl radicals (HO⁻).[13]

[Click to download full resolution via product page](#)

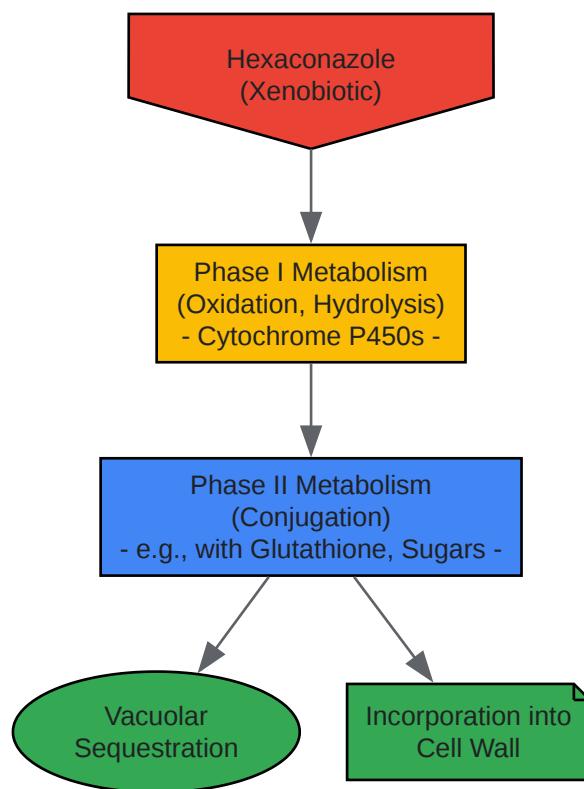
Caption: Key factors influencing the photodegradation rate of hexaconazole.


Biotic Degradation

Biodegradation by soil microorganisms is the most significant pathway for hexaconazole dissipation in soil.^[8] Several bacterial genera have been identified with the ability to degrade hexaconazole, including *Sphingobacterium*, *Stenotrophomonas*, *Klebsiella*, *Pseudomonas*, and *Citrobacter*.^{[15][16][17][18]} The strain *Sphingobacterium multivorum* has demonstrated high efficiency, capable of degrading 85.6% of hexaconazole in 6 days under optimal laboratory conditions.^{[15][16]} The degradation involves the breakdown of the parent molecule into several smaller metabolites.

Table 5: Identified Metabolites of Hexaconazole from Microbial Degradation by *S. multivorum*

Metabolite ID	Chemical Name	Reference
M1	2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol	[15][16]
M2	2-(2,4-dichlorophenyl)hexane-1,2-diol	[15][16]
M3	1H-1,2,4-triazole	[15][16]


Transcriptome analysis of degrading bacteria suggests that enzymes such as monooxygenases and aldehyde dehydrogenases are involved in the metabolic process.[15][16]

[Click to download full resolution via product page](#)

Caption: Microbial degradation pathway of hexaconazole by soil bacteria.

In plants, the degradation of hexaconazole can be enantioselective.[19][20] Studies on cucumber and tomato have shown that the (+)-enantiomer degrades more rapidly than the (-)-enantiomer, leading to an enrichment of the less active form over time.[19][20] This metabolism is primarily carried out by plant enzyme systems, such as cytochrome P450 monooxygenases, which are central to the detoxification of xenobiotics.[19]

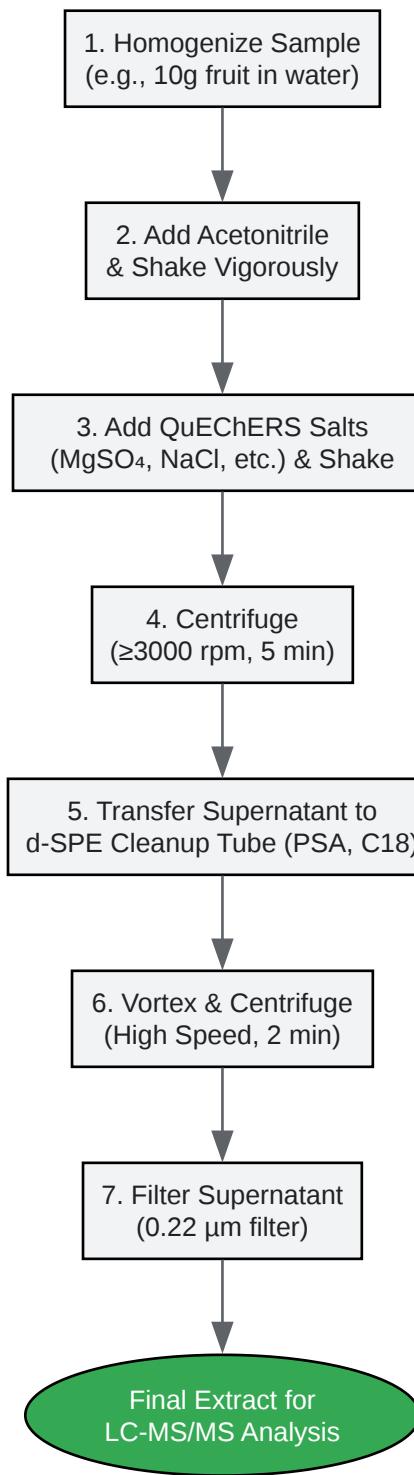
[Click to download full resolution via product page](#)

Caption: Generalized pathway of xenobiotic metabolism in plants.

In mammals, hexaconazole is metabolized primarily through oxidation of the n-butyl chain.^[2] ^[21] In vitro studies using rat and human liver microsomes identified 12 metabolites, with single oxidation products being the most abundant.^[22] In vivo studies in rats confirmed that double and triple oxidation metabolites are major products found in urine.^[22] These diol metabolites are considered to be of comparable toxicity to the parent compound.^[23]

Experimental Methodologies

Accurate assessment of hexaconazole's environmental fate relies on robust analytical methods for its detection and quantification in various matrices.


Residue Analysis in Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective protocol for extracting hexaconazole from plant tissues like fruits and vegetables.^[19] For other matrices like black tea, liquid-liquid extraction (LLE) with solvents such as n-

hexane and acetone is employed, followed by cleanup using column chromatography with florisil.[24][25][26]

Detailed QuEChERS Protocol:

- Homogenization: A representative sample (e.g., 10-15 g) is homogenized.
- Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile. The tube is shaken vigorously for 1 minute.
- Salting Out: A salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is added to induce phase separation. The tube is shaken again for 1 minute.[19]
- Centrifugation: The sample is centrifuged at ≥ 3000 rpm for 5 minutes to separate the acetonitrile layer.[19]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., anhydrous MgSO₄, primary secondary amine (PSA), and C18).[19] This step removes interferences like fatty acids, sugars, and pigments.
- Final Centrifugation and Filtration: The d-SPE tube is vortexed and centrifuged at high speed. The final supernatant is collected and filtered (e.g., through a 0.22 μ m filter) into an autosampler vial for analysis.[19]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the QuEChERS sample preparation method.

- Gas Chromatography (GC): GC coupled with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) is a common and reliable method for quantifying

hexaconazole residues.[7][24][27]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity. It is particularly crucial for the enantioselective analysis required to separate and quantify individual hexaconazole enantiomers, often using a chiral column.[19][20]

Soil Adsorption and Leaching Studies

This is the standard laboratory protocol to determine a pesticide's adsorption coefficient (Kd).

- A known mass of soil is equilibrated with a series of aqueous solutions containing different concentrations of hexaconazole.
- The suspensions are shaken for a set period (e.g., 24 hours) to reach equilibrium.[11][28]
- After equilibration, the samples are centrifuged, and the concentration of hexaconazole remaining in the supernatant is measured.
- The amount of hexaconazole adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
- The data is then fitted to an adsorption isotherm model, typically the Freundlich equation, to determine Kd and Koc values.

This method simulates the movement of pesticides through the soil profile.

- A glass or PVC column is packed with the soil to be tested (either disturbed and sieved, or as an undisturbed core).
- Hexaconazole is applied to the top of the soil column at a known rate.
- Simulated rainfall is applied to the column at a constant rate.[3]
- The leachate that passes through the column is collected in fractions over time and analyzed for hexaconazole concentration.

- After the experiment, the soil column can be sectioned by depth and each section analyzed to determine the final distribution of the pesticide in the soil profile.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]
- 2. Hexaconazole poisoning - An uncommon poisoning incidence in rural tertiary care and our experience - Int J Pharm Chem Anal [ijpca.org]
- 3. pjoes.com [pjoes.com]
- 4. Hexaconazole | C₁₄H₁₇Cl₂N₃O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dissipation of the fungicide hexaconazole in oil palm plantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Successive hexaconazole application altered the degradation behavior in soil and shifted microbial community and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of hexaconazole application on soil microbes community and nitrogen transformations in paddy soils [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical Degradation of Hexaconazole [nyxxb.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of hexaconazole-degrading strain *Sphingobacterium multivorum* and analysis of transcriptome for biodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. BioKB - Publication [biokb.lcsb.uni.lu]
- 23. epa.gov [epa.gov]
- 24. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gas chromatographic method for the determination of hexaconazole residues in black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. fssai.gov.in [fssai.gov.in]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [environmental fate and degradation of hexaconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858865#environmental-fate-and-degradation-of-hexaconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com